MG624

Description

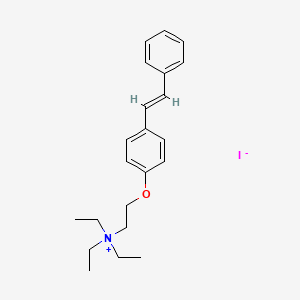

Structure

3D Structure of Parent

Properties

IUPAC Name |

triethyl-[2-[4-[(E)-2-phenylethenyl]phenoxy]ethyl]azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30NO.HI/c1-4-23(5-2,6-3)18-19-24-22-16-14-21(15-17-22)13-12-20-10-8-7-9-11-20;/h7-17H,4-6,18-19H2,1-3H3;1H/q+1;/p-1/b13-12+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDTKUZXIHMTSJO-UEIGIMKUSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CCOC1=CC=C(C=C1)C=CC2=CC=CC=C2.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[N+](CC)(CC)CCOC1=CC=C(C=C1)/C=C/C2=CC=CC=C2.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045781 | |

| Record name | Stilonium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2551-76-0, 77257-42-2 | |

| Record name | Stilonium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002551760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stilonium iodide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077257422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stilonium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | STILONIUM IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19B3530KQ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Anti-Angiogenic Mechanism of MG624

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MG624 is a small-molecule antagonist of the α7-nicotinic acetylcholine (B1216132) receptor (α7-nAChR). Research has identified its potential as an anti-angiogenic agent, particularly in the context of nicotine-promoted vascularization in cancers such as small cell lung cancer (SCLC). The core mechanism of this compound involves the targeted inhibition of the α7-nAChR on endothelial cells. This action disrupts the downstream signaling cascade initiated by nicotine (B1678760), leading to the suppression of the transcription factor Early Growth Response-1 (Egr-1). The reduced activity of Egr-1 subsequently decreases the expression and secretion of Fibroblast Growth Factor 2 (FGF2), a potent pro-angiogenic factor. By mitigating FGF2 levels, this compound effectively inhibits endothelial cell proliferation and the formation of new blood vessels, thereby impeding tumor growth. This guide provides a detailed overview of this mechanism, supported by experimental evidence and methodologies.

Core Mechanism of Action

The primary molecular target of this compound is the α7-nicotinic acetylcholine receptor (α7-nAChR), a ligand-gated ion channel expressed on the surface of various cells, including vascular endothelial cells.[1] In pathologies like SCLC, which has a strong etiological link to smoking, nicotine acts as an agonist for α7-nAChR, triggering a signaling pathway that promotes tumor angiogenesis.[1][2]

This compound functions as a direct antagonist at this receptor. By binding to α7-nAChR, it blocks the binding of nicotine and prevents the subsequent activation of the receptor. This initial inhibitory step is critical as it halts the entire downstream pro-angiogenic cascade.[1][2][3]

The key signaling pathway disrupted by this compound is:

Nicotine → α7-nAChR → Egr-1 → FGF2 → Angiogenesis

This compound's intervention point is at the α7-nAChR, preventing the initiation of this pathway. The subsequent reduction in the transcription factor Egr-1 binding to the FGF2 promoter is a crucial step in its anti-angiogenic effect.[1][2][3] This leads to decreased FGF2 production, ultimately suppressing the formation of new blood vessels that tumors rely on for growth and metastasis.[3][4]

Signaling Pathway Diagram

The following diagram illustrates the molecular cascade initiated by nicotine and the inhibitory action of this compound.

Quantitative Data Summary

While specific IC50 values and detailed quantitative outcomes from the primary research are not publicly available in abstracts, derivative research confirms that a modified version of this compound, compound 33, exhibits a high affinity and selectivity for the α7-nAChR with a Ki of 0.82 nM and an IC50 of 1.07 μM.[3] The foundational studies describe this compound as potently suppressing endothelial cell proliferation and displaying robust anti-angiogenic activity in multiple assays.[1][2]

Table 1: Summary of Preclinical Findings for this compound

| Experimental Model | Cell/Tissue Type | Key Finding | Reference |

| In Vitro Proliferation Assay | Human Microvascular Endothelial Cells of the Lung (HMEC-Ls) | Potent suppression of nicotine-induced cell proliferation. | [1][2] |

| Matrigel Assay | Endothelial Cells | Displayed robust anti-angiogenic activity. | [1][2] |

| Rat Aortic Ring Assay | Rat Aorta Explants | Displayed robust anti-angiogenic activity. | [1][2] |

| Rat Retinal Explant Assay | Rat Retinal Tissue | Displayed robust anti-angiogenic activity. | [2] |

| In Vivo CAM Assay | Chicken Chorioallantoic Membrane | Inhibited angiogenesis of human SCLC tumors. | [2][3] |

| In Vivo Xenograft Model | Nude Mice with Human SCLC Tumors | Inhibited tumor angiogenesis without observable toxic side effects. | [2][3] |

| Chromatin Immunoprecipitation | Endothelial Cells | Decreased the recruitment of Egr-1 to the FGF2 promoter. | [2] |

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments used to elucidate the anti-angiogenic effects of this compound. These protocols are based on standard laboratory practices and information inferred from the abstracts of the primary research.

In Vitro Endothelial Cell Proliferation Assay

This assay is designed to measure the effect of this compound on the growth of endothelial cells, particularly when stimulated by an angiogenic factor like nicotine.

-

Cell Culture: Primary Human Microvascular Endothelial Cells of the Lung (HMEC-Ls) are cultured in appropriate endothelial growth medium.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with a low-serum medium containing various concentrations of this compound, with or without a pro-angiogenic stimulus (e.g., nicotine). Control wells receive the vehicle.

-

Incubation: Cells are incubated for a period of 24-72 hours.

-

Quantification: Cell proliferation is assessed using a standard method, such as the MTT or CyQUANT assay, which measures metabolic activity or DNA content, respectively.

-

Analysis: Absorbance or fluorescence is measured, and the results are expressed as a percentage of the control, allowing for the determination of cell viability and proliferation inhibition.

Rat Aortic Ring Assay

This ex vivo assay recapitulates multiple steps of the angiogenic process, including cell migration and sprouting.

-

Aorta Excision: Thoracic aortas are harvested from rats under sterile conditions. The surrounding fibro-adipose tissue is carefully removed.

-

Ring Sectioning: The cleaned aorta is sectioned into 1-2 mm thick rings.

-

Embedding: Each aortic ring is embedded in a gel matrix, such as Matrigel or collagen, within the well of a 24- or 48-well plate.

-

Treatment: The rings are cultured in a serum-free endothelial cell basal medium supplemented with various concentrations of this compound or control vehicle. Pro-angiogenic factors may be added to stimulate sprouting.

-

Incubation: The plates are incubated for 7-14 days, with media and treatments replenished every 2-3 days.

-

Quantification: The outgrowth of microvessels from the aortic rings is visualized and photographed daily using an inverted microscope. Angiogenesis is quantified by measuring parameters such as the number, length, and branching of the sprouts using image analysis software.

Chicken Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis and the effects of anti-angiogenic compounds.

-

Egg Incubation: Fertilized chicken eggs are incubated at 37°C in a humidified incubator.

-

Windowing: On embryonic day 3 or 4, a small window is carefully cut into the eggshell to expose the CAM.

-

Carrier Application: A carrier, such as a sterile filter paper disc or a Matrigel sponge, is saturated with the test substance (this compound at various doses) or a control solution.

-

Implantation: The carrier is placed directly onto the surface of the CAM. If testing on tumors, SCLC cells are implanted on the CAM prior to treatment.

-

Incubation: The window is sealed, and the eggs are returned to the incubator for an additional 2-4 days.

-

Analysis: The CAM is excised and photographed ex vivo. The anti-angiogenic effect is quantified by measuring the reduction in blood vessel density, length, and branching points within the area of the carrier implant compared to the control.

Nude Mouse Xenograft Model

This in vivo model assesses the effect of this compound on tumor growth and tumor-associated angiogenesis in a living organism.

-

Cell Implantation: Human SCLC cells (e.g., H69 cell line) are injected subcutaneously into the flank of athymic nude mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment Administration: Mice are randomized into treatment and control groups. This compound is administered systemically (e.g., intraperitoneal injection or formulated in the diet) at a specified dose and schedule. The control group receives a vehicle.

-

Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., 2-3 times per week).

-

Endpoint Analysis: At the end of the study, mice are euthanized, and the tumors are excised, weighed, and processed for further analysis.

-

Vessel Quantification: Tumor sections are subjected to immunohistochemistry using an endothelial cell marker (e.g., CD31) to stain blood vessels. Microvessel density is then quantified by image analysis to assess the degree of angiogenesis.

Chromatin Immunoprecipitation (ChIP) Assay

The ChIP assay is used to determine if the transcription factor Egr-1 directly binds to the promoter region of the FGF2 gene and how this interaction is affected by this compound.

-

Cross-linking: HMEC-L cells, treated with nicotine with or without this compound, are treated with formaldehyde (B43269) to cross-link proteins to DNA.

-

Cell Lysis and Sonication: Cells are lysed, and the chromatin is sheared into smaller fragments (200-1000 bp) using sonication.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to Egr-1 or a control IgG. The antibody-protein-DNA complexes are then captured using protein A/G-coated magnetic beads.

-

Washing and Elution: The beads are washed to remove non-specific binding, and the complexes are eluted.

-

Reverse Cross-linking: The protein-DNA cross-links are reversed by heating, and the proteins are digested with proteinase K.

-

DNA Purification: The DNA is purified from the sample.

-

qPCR Analysis: Quantitative PCR (qPCR) is performed on the purified DNA using primers specifically designed to amplify the region of the FGF2 promoter known to contain Egr-1 binding sites.

-

Data Analysis: The amount of FGF2 promoter DNA in the Egr-1 immunoprecipitated samples is compared to the control IgG samples to determine the level of Egr-1 binding.

Workflow and Logical Relationships

The following diagrams provide a visual representation of the experimental logic and workflows described.

General Experimental Workflow

Conclusion and Future Directions

The available evidence strongly indicates that this compound is an effective antagonist of the α7-nAChR, which translates into significant anti-angiogenic activity. By disrupting the nicotine-induced Egr-1/FGF2 signaling axis, this compound presents a targeted therapeutic strategy for highly angiogenic and smoking-associated malignancies like SCLC. The lack of reported toxicity in preclinical models further enhances its therapeutic potential.

For drug development professionals, future research should focus on obtaining detailed pharmacokinetic and pharmacodynamic data, optimizing the compound's structure for enhanced potency and selectivity (as initiated with derivatives like compound 33), and conducting comprehensive toxicology studies. For researchers, further elucidation of potential downstream effectors beyond FGF2 and exploring the role of the α7-nAChR pathway in other cancer types could open new avenues for this class of inhibitors. The methodologies outlined in this guide provide a robust framework for the continued preclinical evaluation of this compound and its analogs.

References

- 1. This compound, an α7-nAChR antagonist, inhibits angiogenesis via the Egr-1/FGF2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Impact of Potent Addictive Substances on Angiogenic Behavior: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

Hypothetical Functional Characterization of a Novel Neuroactive Agent (MG624)

An in-depth analysis of scientific literature and molecular databases reveals no identified molecule or protein with the designation MG624 involved in neuronal signaling. This suggests that "this compound" may be a proprietary internal designation for a compound under development, a novel and yet-to-be-published discovery, or a possible typographical error in the query.

Given the absence of public data, this guide will address the common approaches and methodologies that would be employed to characterize the function of a novel agent, hypothetically named this compound, in the context of neuronal signaling. This framework will serve as a template for researchers, scientists, and drug development professionals when encountering and evaluating new neuroactive compounds.

Should a novel compound like "this compound" emerge, the scientific community would undertake a rigorous, multi-faceted investigation to elucidate its role in neuronal signaling. This process typically involves a combination of in vitro, ex vivo, and in vivo studies.

Target Identification and Validation

The initial and most critical step is to identify the molecular target(s) of this compound within the nervous system.

Experimental Protocols:

-

Affinity Chromatography and Mass Spectrometry: A common approach involves immobilizing this compound on a solid support and passing brain lysate over it. Proteins that bind to this compound are then eluted and identified using mass spectrometry. This can reveal direct binding partners.

-

Radioligand Binding Assays: If this compound is suspected to bind to a known receptor, a radiolabeled version of this compound or a competing ligand can be used to determine its binding affinity (Kd) and density (Bmax) in neuronal membranes.

-

Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in a cellular context by measuring changes in the thermal stability of proteins upon ligand binding.

Electrophysiological Characterization

Once a target is identified (e.g., an ion channel, receptor, or transporter), electrophysiological techniques are employed to determine the functional consequences of this compound binding.

Experimental Protocols:

-

Patch-Clamp Electrophysiology: This gold-standard technique is used on cultured neurons or brain slices.

-

Voltage-Clamp: Allows for the measurement of ion channel currents, revealing whether this compound acts as an activator, inhibitor, or modulator of specific channels (e.g., sodium, potassium, calcium channels).

-

Current-Clamp: Measures changes in the neuronal membrane potential, indicating how this compound affects neuronal excitability, action potential firing, and synaptic integration.

-

-

Multi-Electrode Array (MEA) Recordings: MEAs allow for the simultaneous recording of electrical activity from a network of neurons. This can reveal how this compound modulates network-level phenomena such as synchronous firing and synaptic plasticity.

Hypothetical Quantitative Data for this compound:

| Parameter | Value | Experimental Method |

| Binding Affinity (Kd) to Target X | 50 nM | Radioligand Binding Assay |

| IC50 for Target X Inhibition | 120 nM | Patch-Clamp Electrophysiology |

| Effect on Neuronal Firing Rate | +35% at 1 µM | MEA Recordings |

Signaling Pathway Analysis

The investigation then moves to understanding the downstream intracellular signaling cascades affected by this compound's interaction with its target.

Experimental Protocols:

-

Western Blotting: This technique is used to measure changes in the phosphorylation state or expression levels of key signaling proteins (e.g., kinases like Akt, ERK, or transcription factors like CREB) in response to this compound treatment.

-

High-Content Imaging and Immunocytochemistry: These methods allow for the visualization of changes in protein localization or signaling events within individual neurons. For example, one could visualize the translocation of a transcription factor to the nucleus.

-

Reporter Gene Assays: Cells can be engineered to express a reporter gene (e.g., luciferase) under the control of a specific signaling pathway. Changes in reporter gene expression upon this compound application provide a quantitative measure of pathway activation or inhibition.

Hypothetical Signaling Pathway for this compound:

This diagram illustrates a hypothetical pathway where this compound binds to a G-protein coupled receptor (GPCR), leading to the activation of a second messenger cascade and ultimately influencing gene expression.

In Vivo Functional Assessment

The final stage of characterization involves assessing the effects of this compound in living organisms to understand its physiological and behavioral consequences.

Experimental Protocols:

-

In Vivo Electrophysiology: This involves implanting electrodes into the brains of anesthetized or freely moving animals to record neuronal activity in response to systemic or local administration of this compound.

-

Behavioral Assays: A battery of behavioral tests can be used to assess the effects of this compound on cognition, motor function, anxiety, and other domains. The choice of assay depends on the hypothesized function of this compound.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: These studies determine how this compound is absorbed, distributed, metabolized, and excreted (PK), and how its concentration in the body relates to its pharmacological effects (PD).

Experimental Workflow for In Vivo Characterization:

This diagram outlines a typical workflow for assessing the in vivo effects of a novel compound like this compound.

MG624: A Selective α7 Nicotinic Acetylcholine Receptor Antagonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MG624 is a potent and selective antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel implicated in a variety of physiological and pathological processes. This technical guide provides a comprehensive overview of this compound, including its chemical properties, binding affinity, and functional antagonism. Detailed experimental protocols for characterizing its activity are presented, along with a summary of its effects on downstream signaling pathways, particularly its anti-angiogenic properties through the Egr-1/FGF2 pathway. This document is intended to serve as a core resource for researchers and drug development professionals working with this compound or targeting the α7 nAChR.

Introduction to this compound

This compound, chemically known as N,N,N-Triethyl-2-[4-(2-phenylethenyl)phenoxy]ethanaminium iodide, is a well-characterized small molecule inhibitor of the α7 nicotinic acetylcholine receptor. Its selectivity for the α7 subtype over other nAChR subtypes makes it a valuable tool for elucidating the physiological roles of this receptor and as a potential therapeutic agent in diseases where α7 nAChR signaling is dysregulated, such as in certain cancers.

Physicochemical and Pharmacological Properties

A summary of the key properties of this compound is provided in the table below.

| Property | Value |

| Chemical Name | N,N,N-Triethyl-2-[4-(2-phenylethenyl)phenoxy]ethanaminium iodide |

| Molecular Formula | C₂₂H₃₀INO |

| Molecular Weight | 451.39 g/mol |

| CAS Number | 77257-42-2 |

| Purity | ≥98% (HPLC) |

| Solubility | Soluble in DMSO and ethanol |

Quantitative Data on Receptor Binding and Functional Antagonism

This compound exhibits high selectivity for the α7 nAChR. The following tables summarize the binding affinities (Ki) and functional inhibitory concentrations (IC50) of this compound for various nAChR subtypes.

Table 1: Binding Affinity (Ki) of this compound for nAChR Subtypes

| Receptor Subtype | Preparation | Radioligand | Ki Value | Reference |

| Chick α7 | Chick optic lobe membranes | [¹²⁵I]α-Bungarotoxin | 106 nM | |

| Chick α4β2 | Chick optic lobe membranes | [¹²⁵I]α-Bungarotoxin | 84 µM |

Table 2: Functional Antagonist Activity (IC50) of this compound

| Receptor Subtype | Expression System | Agonist | IC50 Value | Reference |

| Human α7 | - | - | 1.07 µM | [1] |

Signaling Pathways Modulated by this compound

The primary mechanism of action of this compound is the competitive antagonism of the α7 nAChR, thereby inhibiting the downstream signaling cascades initiated by agonist binding.

Inhibition of the Egr-1/FGF2 Pathway

In the context of angiogenesis, nicotine (B1678760), an α7 nAChR agonist, has been shown to promote the expression of Fibroblast Growth Factor 2 (FGF2) by upregulating the transcription factor Early Growth Response 1 (Egr-1). This compound effectively blocks this pathway by preventing the initial activation of the α7 nAChR by nicotine. This leads to a reduction in Egr-1 levels and subsequently suppresses FGF2-mediated angiogenesis.[2]

Modulation of Other Downstream Pathways

Activation of the α7 nAChR can also trigger other signaling cascades, including the JAK2-STAT3, PI3K/Akt, and NF-κB pathways, which are involved in cell survival, proliferation, and inflammation. By blocking the α7 nAChR, this compound has the potential to modulate these pathways, although further research is needed to fully elucidate these effects. The MEK/ERK pathway has also been identified as a downstream cascade of α7 nAChR in tumor growth regulation.[1][3]

Experimental Protocols

Detailed methodologies for key experiments used to characterize the antagonist activity of this compound are provided below.

Competitive Binding Assay

This assay determines the binding affinity (Ki) of this compound to the α7 nAChR by measuring its ability to displace a radiolabeled ligand, such as [¹²⁵I]α-bungarotoxin.

Materials:

-

Membrane preparations from cells or tissues expressing the α7 nAChR (e.g., chick optic lobe membranes).

-

[¹²⁵I]α-bungarotoxin (radioligand).

-

This compound (test compound).

-

Binding buffer (e.g., PBS with 0.5% BSA).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a microtiter plate, add the membrane preparation, a fixed concentration of [¹²⁵I]α-bungarotoxin, and varying concentrations of this compound.

-

Incubate the plate to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a known non-labeled ligand.

-

Calculate the specific binding at each concentration of this compound and determine the Ki value using appropriate software (e.g., GraphPad Prism) by applying the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is used to measure the functional inhibition of α7 nAChR-mediated ion currents by this compound in a heterologous expression system like Xenopus laevis oocytes.

Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding the human α7 nAChR.

-

Microinjection setup.

-

TEVC amplifier and data acquisition system.

-

Recording chamber.

-

Recording solution (e.g., ND96).

-

Acetylcholine (ACh) or another suitable agonist.

-

This compound.

Procedure:

-

Inject the α7 nAChR cRNA into the cytoplasm of Stage V-VI Xenopus oocytes.

-

Incubate the oocytes for 2-5 days to allow for receptor expression.

-

Place an oocyte in the recording chamber and perfuse with recording solution.

-

Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).

-

Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

-

Apply a pulse of the agonist (e.g., ACh) to elicit an inward current and record the peak current amplitude.

-

After a washout period, pre-apply this compound at a specific concentration for a set duration.

-

Co-apply the agonist and this compound and record the resulting current.

-

Repeat steps 6-8 for a range of this compound concentrations.

-

Plot the percentage of inhibition of the agonist-induced current against the concentration of this compound to determine the IC50 value.

In Vitro Angiogenesis Assay: Rat Aortic Ring Assay

This ex vivo assay assesses the effect of this compound on the sprouting of new microvessels from a segment of the rat aorta.

Materials:

-

Thoracic aorta from a rat.

-

Culture medium (e.g., EGM-2).

-

Collagen or Matrigel.

-

48-well plates.

-

Surgical instruments.

-

Microscope with imaging capabilities.

-

This compound and an angiogenic stimulus (e.g., nicotine or VEGF).

Procedure:

-

Aseptically dissect the thoracic aorta from a euthanized rat and remove the surrounding fibro-adipose tissue.

-

Slice the aorta into 1 mm thick rings.

-

Embed the aortic rings in a layer of collagen or Matrigel in a 48-well plate.

-

Allow the matrix to polymerize, then add culture medium containing the angiogenic stimulus with or without various concentrations of this compound.

-

Incubate the plate for 7-14 days, replacing the medium every 2-3 days.

-

Monitor the outgrowth of microvessels from the aortic rings using a microscope.

-

Quantify the extent of angiogenesis by measuring the length and number of sprouts.

In Vivo Angiogenesis Assay: Chicken Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis and the effects of anti-angiogenic compounds like this compound.

Materials:

-

Fertilized chicken eggs.

-

Egg incubator.

-

Sterile filter paper or gelatin sponges.

-

This compound and an angiogenic stimulus.

-

Stereomicroscope.

-

Fixative (e.g., paraformaldehyde).

Procedure:

-

Incubate fertilized chicken eggs for 3-4 days.

-

Create a small window in the eggshell to expose the CAM.

-

Place a sterile filter paper disc or gelatin sponge soaked with the angiogenic stimulus and/or this compound onto the CAM.

-

Seal the window and continue incubation for another 2-3 days.

-

Observe the area under the disc for the formation of new blood vessels.

-

Fix the CAM and excise it for detailed imaging and quantification of the angiogenic response (e.g., by counting the number of vessel branch points).

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine if this compound affects the binding of a specific transcription factor (e.g., Egr-1) to the promoter region of a target gene (e.g., FGF2).

Materials:

-

Cells of interest (e.g., Human Microvascular Endothelial Cells - Lung, HMEC-L).

-

Formaldehyde for cross-linking.

-

Lysis and sonication buffers.

-

Antibody specific to the transcription factor of interest (e.g., anti-Egr-1).

-

Protein A/G magnetic beads.

-

Wash and elution buffers.

-

Proteinase K and RNase A.

-

DNA purification kit.

-

Primers for the promoter region of the target gene.

-

qPCR machine.

Procedure:

-

Treat cells with an agonist (e.g., nicotine) in the presence or absence of this compound.

-

Cross-link proteins to DNA with formaldehyde.

-

Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.

-

Immunoprecipitate the transcription factor of interest and its bound DNA using a specific antibody.

-

Capture the antibody-protein-DNA complexes with Protein A/G beads.

-

Wash the beads to remove non-specific binding.

-

Elute the complexes and reverse the cross-links.

-

Purify the DNA.

-

Quantify the amount of the target gene's promoter DNA that was co-precipitated using qPCR with specific primers.

-

Compare the amount of precipitated DNA between the different treatment groups to determine the effect of this compound on transcription factor binding.

Conclusion

This compound is a valuable pharmacological tool for studying the α7 nAChR and holds promise as a lead compound for the development of therapeutics targeting this receptor. Its demonstrated anti-angiogenic effects, mediated through the inhibition of the Egr-1/FGF2 pathway, highlight its potential in oncology and other diseases characterized by pathological angiogenesis. The detailed experimental protocols provided in this guide offer a robust framework for the further investigation of this compound and other selective α7 nAChR antagonists.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound, an α7-nAChR antagonist, inhibits angiogenesis via the Egr-1/FGF2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting Alpha7 Nicotinic Acetylcholine Receptors in Lung Cancer: Insights, Challenges, and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

MG624: A Technical Guide to its Discovery and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

MG624, a synthetic 4-oxystilbene derivative, has emerged as a potent and selective antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR). Its discovery has opened new avenues for research into the role of α7-nAChRs in various physiological and pathological processes, most notably in angiogenesis and cancer. This technical guide provides a comprehensive overview of the discovery, chemical properties, and key biological activities of this compound. Detailed experimental protocols for its synthesis and relevant biological assays are presented, alongside a structured summary of its quantitative data. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action.

Discovery and Background

This compound, chemically known as N,N,N-triethyl-2-[4-[(1E)-2-phenylethenyl]phenoxy]-ethanaminium, monoiodide, was identified as a selective antagonist for neuronal nicotinic acetylcholine receptors (nAChRs).[1] Its development was driven by the need for specific ligands to probe the function of the α7-nAChR subtype, which is implicated in a range of cellular processes. Notably, the α7-nAChR has been shown to play a crucial role in nicotine-induced angiogenesis, a key process in tumor growth and metastasis.[2] this compound's ability to selectively block this receptor has made it a valuable tool in cancer research, particularly in smoking-related malignancies like small cell lung cancer (SCLC).[2]

Chemical Properties

This compound is a quaternary ammonium (B1175870) compound belonging to the stilbene (B7821643) class of molecules.[2] Its chemical structure is characterized by a stilbene core linked to a triethylammonium (B8662869) moiety via an ether linkage.

| Property | Value | Reference |

| Formal Name | N,N,N-triethyl-2-[4-[(1E)-2-phenylethenyl]phenoxy]-ethanaminium, monoiodide | [1] |

| CAS Number | 77257-42-2 | [1] |

| Molecular Formula | C₂₂H₃₀NO • I | [1] |

| Molecular Weight | 451.4 g/mol | [1] |

| Appearance | Solid | |

| Solubility | DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 10 mM, PBS (pH 7.2): 0.3 mg/ml | [1] |

| UV Absorbance Maxima | 204, 224, 302 nm | [1] |

| SMILES | CC--INVALID-LINK--(CC)CCOC1=CC=C(C=C1)/C=C/C2=CC=CC=C2.[I-] | [1] |

| InChI Key | RDTKUZXIHMTSJO-UEIGIMKUSA-M | [1] |

Biological Activity and Mechanism of Action

This compound is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor.[1] It exhibits significantly higher affinity for neuronal nAChRs compared to muscle-type AChRs.[1] The primary mechanism of action relevant to its anti-cancer properties is the inhibition of nicotine-induced angiogenesis.[2] Nicotine (B1678760), a major component of tobacco smoke, promotes the formation of new blood vessels by activating α7-nAChRs on endothelial cells.[2] This activation triggers a signaling cascade that upregulates the expression of pro-angiogenic factors, including Fibroblast Growth Factor 2 (FGF2).[2]

This compound competitively binds to the α7-nAChR, thereby blocking the binding of nicotine and inhibiting the downstream signaling pathway.[2] Specifically, this compound has been shown to decrease the nicotine-induced expression of the transcription factor Early Growth Response-1 (Egr-1).[2] Egr-1 is a key regulator of FGF2 transcription, and its downregulation by this compound leads to reduced FGF2 levels, ultimately suppressing angiogenesis and inhibiting tumor growth.[2]

Signaling Pathway of this compound in Inhibiting Nicotine-Induced Angiogenesis

References

The Role of MG624 in Small Cell Lung Cancer: A Preclinical Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small cell lung cancer (SCLC) is an aggressive neuroendocrine tumor strongly associated with smoking.[1][2] It is characterized by rapid growth, early metastasis, and poor prognosis. Nicotine, a major component of tobacco, has been shown to promote cancer progression through various mechanisms, including the stimulation of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[1][3] This process is primarily mediated by the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR).[3][4] Consequently, antagonizing this receptor presents a promising therapeutic strategy for SCLC.[1][3] MG624, a selective small-molecule antagonist of the α7-nAChR, has emerged as a potential anti-cancer agent in preclinical studies.[1][5] This technical guide provides a comprehensive overview of the preclinical data on this compound's role in SCLC, focusing on its mechanism of action, anti-angiogenic effects, and induction of apoptosis.

This compound: A Selective α7-nAChR Antagonist

This compound, with the chemical name N,N,N-triethyl-2-[4-[(1E)-2-phenylethenyl]phenoxy]-ethanaminium, monoiodide (CAS Number: 77257-42-2), is a potent antagonist of neuronal nAChRs.[5] It exhibits selectivity for the α7 subtype, with a Ki of 0.055 µM in neuronal chick optic lobe membranes and an IC50 of 94 nM for inhibiting acetylcholine-evoked currents in Xenopus oocytes expressing chick α7 subunit-containing nAChRs.[5]

Mechanism of Action: Inhibition of the Egr-1/FGF2 Signaling Pathway

The anti-angiogenic activity of this compound in the context of SCLC is mediated through the suppression of the Egr-1/FGF2 signaling pathway.[1][3][6] Nicotine, upon binding to α7-nAChR on endothelial cells, triggers a cascade of events that leads to increased angiogenesis. This compound acts by blocking this initial step. By antagonizing the α7-nAChR, this compound prevents nicotine-induced signaling.[1] This inhibitory action leads to a decrease in the levels of the transcription factor Early Growth Response Gene 1 (Egr-1).[1][5] Consequently, the recruitment of Egr-1 to the promoter of Fibroblast Growth Factor 2 (FGF2), a potent pro-angiogenic factor, is diminished.[1][6] The reduced transcription of FGF2 results in lower levels of this growth factor, ultimately suppressing angiogenesis.[1][3]

Preclinical Data

The anti-cancer effects of this compound in SCLC have been evaluated in a series of preclinical studies, including in vitro and in vivo models. These studies have demonstrated its ability to inhibit angiogenesis and induce apoptosis.

Quantitative Data on this compound Activity

| Parameter | Value | Cell/Tissue Type | Reference |

| Ki (Neuronal nAChRs) | 0.055 µM | Neuronal chick optic lobe membranes | [5] |

| Ki (Muscle-type AChRs) | 70 µM | TE671 cells | [5] |

| IC50 (α7-nAChR) | 94 nM | Xenopus oocytes expressing chick α7-nAChR | [5] |

| In Vivo Dosage | ~10 mg/kg per day in diet | H69 SCLC mouse xenograft model | [5] |

In Vitro and Ex Vivo Anti-Angiogenic Activity

This compound has demonstrated potent anti-angiogenic effects in various experimental models:

-

Endothelial Cell Proliferation: this compound effectively suppresses the proliferation of primary human microvascular endothelial cells of the lung (HMEC-Ls).[1]

-

Matrigel Assay: The compound shows robust anti-angiogenic activity in the Matrigel assay.[1]

-

Rat Aortic Ring Assay: this compound exhibits anti-angiogenic properties in the ex vivo rat aortic ring assay.[1]

In Vivo Anti-Angiogenic and Anti-Tumor Activity

In vivo studies have further substantiated the anti-angiogenic and anti-tumor potential of this compound in SCLC:

-

Chicken Chorioallantoic Membrane (CAM) Model: this compound displayed significant anti-angiogenic activity in this in vivo model.[1]

-

SCLC Xenograft Model: In a nude mouse model with H69 human SCLC xenografts, dietary administration of this compound inhibited angiogenesis and suppressed tumor growth.[1][5] Importantly, no signs of toxicity, lethargy, or discomfort were observed in the mice during treatment.[1]

Induction of Apoptosis in SCLC Cells

In addition to its anti-angiogenic effects, this compound has been shown to directly induce apoptosis in human SCLC cells.[2] This was demonstrated through TUNEL and caspase-3 cleavage assays.[2] Immunohistochemical analysis of H69 tumor sections from this compound-treated mice also revealed the presence of apoptotic bodies.[2]

Experimental Protocols

The following section outlines the types of experiments conducted to evaluate the efficacy of this compound. Please note that detailed, step-by-step protocols were not available in the publicly accessible literature and the following are descriptions based on the methodologies mentioned in the research abstracts.

Cell Lines and Culture

Human SCLC cell lines (e.g., H69) and primary human microvascular endothelial cells from the lung (HMEC-L) were utilized in the in vitro studies.[1][2][5] Standard cell culture conditions would have been maintained, including appropriate media, temperature, and CO2 levels.

In Vitro Angiogenesis Assays

-

Endothelial Cell Proliferation Assay: HMEC-L proliferation was likely quantified by seeding a specific number of cells and treating them with varying concentrations of this compound in the presence or absence of nicotine. Cell viability would have been assessed at different time points using methods such as MTT or direct cell counting.

-

Matrigel Tube Formation Assay: HMEC-Ls would be seeded on a layer of Matrigel and treated with this compound. The formation of capillary-like structures would be visualized and quantified by microscopy.

-

Rat Aortic Ring Assay: Aortic rings from rats would be embedded in a collagen gel and cultured with growth factors to induce microvessel sprouting. The inhibitory effect of this compound on this sprouting would be measured.

In Vivo Studies

-

Chicken Chorioallantoic Membrane (CAM) Assay: Fertilized chicken eggs would be incubated, and a window would be made in the shell to expose the CAM. A carrier containing this compound would be placed on the CAM, and the effect on blood vessel formation would be observed and quantified.

-

SCLC Xenograft Mouse Model: Immunocompromised mice (e.g., athymic nude mice) would be subcutaneously injected with H69 SCLC cells. Once tumors reached a certain volume, mice would be randomized into control and treatment groups. The treatment group would receive this compound in their diet. Tumor volume would be measured regularly, and at the end of the study, tumors would be excised for further analysis (e.g., immunohistochemistry).

References

- 1. α7 nicotinic acetylcholine receptors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. english.wcjm.org [english.wcjm.org]

- 3. The Impact of Potent Addictive Substances on Angiogenic Behavior: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

The Egr-1/FGF2 Signaling Axis: A Therapeutic Target for Angiogenesis Inhibition by MG624

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Egr-1/FGF2 signaling pathway and its interaction with the small molecule MG624. Early growth response-1 (Egr-1), a zinc-finger transcription factor, and its downstream target, Fibroblast Growth Factor 2 (FGF2), are key regulators of angiogenesis, the formation of new blood vessels. This pathway is implicated in various pathological conditions, including tumor growth. This compound, a selective antagonist of the α7-nicotinic acetylcholine (B1216132) receptor (α7-nAChR), has been identified as a potent inhibitor of this pathway, demonstrating significant anti-angiogenic properties. This document details the molecular mechanisms, presents quantitative data from key experiments, provides detailed experimental protocols, and visualizes the involved pathways and workflows.

Introduction to the Egr-1/FGF2 Pathway

The Early Growth Response-1 (Egr-1) protein is a nuclear phosphoprotein that functions as a transcriptional regulator.[1] It plays a crucial role in cell differentiation, proliferation, and apoptosis.[1] The expression of Egr-1 is rapidly and transiently induced by a variety of extracellular stimuli, including growth factors, cytokines, and neurotransmitters.[2] One of the key downstream targets of Egr-1 is the Fibroblast Growth Factor 2 (FGF2), a potent mitogen and a critical factor in angiogenesis.[1] Egr-1 directly binds to the promoter region of the FGF2 gene, thereby initiating its transcription.[1] The subsequent increase in FGF2 protein levels promotes the proliferation and migration of endothelial cells, essential steps in the formation of new blood vessels.[1][3]

The addictive component of tobacco, nicotine (B1678760), has been shown to promote angiogenesis in lung cancers through the α7-nicotinic acetylcholine receptor (α7-nAChR) on endothelial cells.[1] This nicotine-induced angiogenesis is mediated, at least in part, by the upregulation of the Egr-1/FGF2 pathway.[1][3]

This compound: A Selective Antagonist of the α7-nAChR

This compound is a small-molecule antagonist that selectively targets the α7-nicotinic acetylcholine receptor.[1] Its antagonistic activity at this receptor makes it a valuable tool for studying cholinergic signaling and a potential therapeutic agent for conditions driven by excessive α7-nAChR activation, such as nicotine-induced angiogenesis.[1][3] By blocking the α7-nAChR, this compound effectively inhibits the downstream signaling cascade initiated by ligands like nicotine.[1]

The Interaction of this compound with the Egr-1/FGF2 Pathway

The anti-angiogenic activity of this compound is directly linked to its ability to suppress the nicotine-induced Egr-1/FGF2 pathway.[1] In the presence of nicotine, endothelial cells exhibit increased expression of Egr-1, leading to elevated levels of FGF2 and subsequent promotion of angiogenesis.[1] this compound counteracts this effect by blocking the initial trigger, the activation of α7-nAChR by nicotine.[1] This blockade prevents the upregulation of Egr-1, consequently reducing the transcription of FGF2 and thereby inhibiting angiogenesis.[1] Chromatin immunoprecipitation (ChIP) assays have confirmed that this compound reduces the binding of Egr-1 to the FGF2 promoter.[4]

Quantitative Data

The following tables summarize the quantitative data from key experiments investigating the interaction between this compound and the Egr-1/FGF2 pathway.

Table 1: this compound Binding Affinity and Inhibitory Concentrations

| Parameter | Value | Cell/System | Reference |

| Ki for α7-nAChR | 106 nM | Chick α7 subunit-containing nAChRs | |

| Ki for α4β2-nAChR | 84 µM | Chick α4β2 subunit-containing nAChRs |

Table 2: Effect of Nicotine and this compound on Endothelial Cell Proliferation and Angiogenesis

| Treatment | Assay | Effect | Reference |

| Nicotine | HMEC-L Proliferation | Stimulation | [4] |

| This compound | Nicotine-induced HMEC-L Proliferation | Potent Suppression | [1] |

| Nicotine | In vitro Angiogenesis (Matrigel) | Promotion | [4] |

| This compound | Nicotine-induced in vitro Angiogenesis | Robust Inhibition | [1] |

| Nicotine | Ex vivo Angiogenesis (Rat Aortic Ring) | Promotion | [4] |

| This compound | Nicotine-induced ex vivo Angiogenesis | Robust Inhibition | [1] |

| Nicotine | In vivo Angiogenesis (CAM) | Promotion | [4] |

| This compound | Nicotine-induced in vivo Angiogenesis | Inhibition | [3] |

Table 3: Effect of Nicotine and this compound on Egr-1 and FGF2 Expression

| Treatment | Molecule | Effect | Reference |

| Nicotine | Egr-1 Levels in HMEC-Ls | Increased | [1] |

| This compound | Nicotine-induced Egr-1 Levels | Decreased | [1] |

| Nicotine | FGF2 Levels in HMEC-Ls | Increased | [1] |

| This compound | Nicotine-induced FGF2 Levels | Suppressed | [1] |

| This compound | Egr-1 binding to FGF2 promoter | Reduced | [4] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathway and a representative experimental workflow.

Caption: Nicotine-induced Egr-1/FGF2 signaling pathway and its inhibition by this compound.

Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP) assay.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Culture

-

Cell Line: Primary Human Microvascular Endothelial Cells of the Lung (HMEC-L).

-

Culture Medium: Endothelial Cell Growth Medium (EGM-2) supplemented with growth factors, cytokines, and 10% fetal bovine serum.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Western Blot Analysis for Egr-1 and FGF2

-

Cell Treatment: HMEC-L cells are seeded and allowed to adhere overnight. Cells are then treated with nicotine (e.g., 1 µM) in the presence or absence of varying concentrations of this compound for a specified time (e.g., 24 hours).

-

Protein Extraction: Cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated on a polyacrylamide gel and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against Egr-1 or FGF2, and a loading control (e.g., β-actin).

-

Secondary Antibody and Detection: After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometry analysis is performed to quantify the relative protein expression levels, normalized to the loading control.

Chromatin Immunoprecipitation (ChIP) Assay

-

Cell Treatment and Cross-linking: HMEC-L cells are treated as described for Western blotting. Proteins are cross-linked to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature. The reaction is quenched with glycine.

-

Cell Lysis and Chromatin Shearing: Cells are lysed, and the chromatin is sheared to an average fragment size of 200-1000 bp using sonication.

-

Immunoprecipitation: The sheared chromatin is pre-cleared with protein A/G agarose (B213101) beads and then incubated overnight at 4°C with an anti-Egr-1 antibody or a non-specific IgG control.

-

Immune Complex Capture and Washes: Protein A/G agarose beads are added to capture the antibody-chromatin complexes. The beads are washed sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: The chromatin is eluted from the beads, and the cross-links are reversed by heating at 65°C overnight with NaCl.

-

DNA Purification: The DNA is purified using a standard phenol-chloroform extraction and ethanol (B145695) precipitation method.

-

Quantitative PCR (qPCR): The purified DNA is used as a template for qPCR with primers specific for the Egr-1 binding site in the FGF2 promoter. The amount of immunoprecipitated DNA is quantified and expressed as a percentage of the input DNA.

In Vitro Angiogenesis (Matrigel) Assay

-

Plate Coating: A 96-well plate is coated with Matrigel and allowed to solidify at 37°C for 30 minutes.

-

Cell Seeding: HMEC-L cells are seeded onto the Matrigel-coated wells in EGM-2 medium.

-

Treatment: The cells are treated with nicotine in the presence or absence of this compound.

-

Incubation: The plate is incubated at 37°C for 6-18 hours to allow for tube formation.

-

Imaging and Quantification: The formation of capillary-like structures is observed and photographed using an inverted microscope. The extent of angiogenesis is quantified by measuring parameters such as the number of branch points, total tube length, and the number of loops.

Ex Vivo Rat Aortic Ring Assay

-

Aorta Preparation: Thoracic aortas are excised from rats, cleaned of periadventitial fat, and cross-sectioned into 1 mm thick rings.

-

Embedding: The aortic rings are embedded in a collagen gel matrix in a 48-well plate.

-

Treatment: The rings are cultured in serum-free medium supplemented with nicotine and/or this compound.

-

Incubation: The cultures are maintained at 37°C for 7-14 days, with medium changes every 2-3 days.

-

Quantification: The outgrowth of microvessels from the aortic rings is monitored and quantified. The extent of angiogenesis can be measured by the length and number of sprouts.

In Vivo Chicken Chorioallantoic Membrane (CAM) Assay

-

Egg Incubation: Fertilized chicken eggs are incubated at 37.5°C in a humidified incubator.

-

Windowing: On day 3 of incubation, a small window is made in the eggshell to expose the CAM.

-

Tumor Cell Implantation: A suspension of human small cell lung cancer (SCLC) cells is mixed with Matrigel and implanted onto the CAM.

-

Treatment: The tumors are treated with systemic or local administration of this compound.

-

Observation and Quantification: The CAM is observed daily for tumor growth and angiogenesis. After a set period (e.g., 7 days), the tumors are excised, and the degree of angiogenesis is quantified by measuring vessel density or hemoglobin content.

Conclusion

The Egr-1/FGF2 signaling pathway is a critical mediator of angiogenesis, and its dysregulation is associated with pathological conditions such as cancer. The α7-nAChR antagonist, this compound, has demonstrated significant potential as an inhibitor of this pathway, effectively suppressing nicotine-induced angiogenesis in a variety of preclinical models. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in targeting the Egr-1/FGF2 axis for therapeutic intervention. Further investigation into the clinical utility of this compound and other inhibitors of this pathway is warranted.

References

- 1. This compound, an α7-nAChR antagonist, inhibits angiogenesis via the Egr-1/FGF2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Induction of Id-1 by FGF-2 involves activity of EGR-1 and sensitizes neuroblastoma cells to cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nicotine and Pathological Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Biological Activity of MG624 on Endothelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of MG624, a selective antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR), on endothelial cells. The document summarizes the current understanding of this compound's anti-angiogenic properties, its mechanism of action, and detailed protocols for relevant experimental assays.

Executive Summary

This compound has emerged as a potent inhibitor of angiogenesis, the formation of new blood vessels from pre-existing ones. Its primary mechanism of action in endothelial cells involves the antagonism of the α7-nAChR, leading to the suppression of the Early Growth Response Protein 1 (Egr-1) and subsequently, Fibroblast Growth Factor 2 (FGF2) signaling pathway.[1][2] This inhibitory action translates to a reduction in endothelial cell proliferation, migration, and tube formation, key processes in angiogenesis. In vivo studies have further demonstrated the anti-angiogenic efficacy of this compound in various models, including the chicken chorioallantoic membrane and tumor xenografts in nude mice.[1][2]

Quantitative Data Summary

Table 1: Effect of this compound on Endothelial Cell Proliferation

| Cell Line | Assay | This compound Concentration | % Inhibition | IC50 | Reference |

| HMEC-L | Proliferation Assay | Data not available | Data not available | Data not available | [1][2] |

| HUVEC | Proliferation Assay | Data not available | Data not available | Data not available | N/A |

Table 2: Effect of this compound on Endothelial Cell Migration

| Cell Type | Assay | This compound Concentration | % Inhibition of Migration | IC50 | Reference |

| HMEC-L | Transwell Migration | Data not available | Data not available | Data not available | N/A |

| HUVEC | Wound Healing Assay | Data not available | Data not available | Data not available | N/A |

Table 3: Effect of this compound on Endothelial Cell Tube Formation

| Cell Type | Assay | This compound Concentration | % Inhibition of Tube Length | IC50 | Reference |

| HMEC-L | Matrigel Tube Formation | Data not available | Data not available | Data not available | N/A |

| HUVEC | Matrigel Tube Formation | Data not available | Data not available | Data not available | N/A |

Signaling Pathway of this compound in Endothelial Cells

This compound exerts its anti-angiogenic effects by antagonizing the α7-nAChR on endothelial cells. In the context of nicotine-induced angiogenesis, nicotine (B1678760) binding to α7-nAChR stimulates a signaling cascade that promotes angiogenesis. This compound blocks this interaction. This leads to the downregulation of the transcription factor Egr-1.[1][2] Egr-1 is a key regulator of various genes involved in vascular injury and cell growth, and its expression can be induced by factors like FGF-2.[3] By reducing Egr-1 levels, this compound consequently decreases the expression of FGF2, a potent pro-angiogenic growth factor.[1][2] The reduction in FGF2 levels disrupts the subsequent autocrine and paracrine signaling that is crucial for endothelial cell proliferation, migration, and survival.

References

The Anti-Tumoral Efficacy of MG624 and Its Derivatives in Glioblastoma Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) remains one of the most aggressive and challenging primary brain tumors to treat. The current standard of care offers limited efficacy, highlighting the urgent need for novel therapeutic strategies. One area of investigation involves targeting nicotinic acetylcholine (B1216132) receptors (nAChRs), which have been implicated in tumor progression. This technical guide provides an in-depth analysis of the preclinical findings on MG624, a 4-oxystilbene derivative, and its effects on glioblastoma cell lines. This compound is an antagonist of α7 and α9-containing neuronal nicotinic acetylcholine receptors (nAChRs) and has demonstrated anti-proliferative activity against glioblastoma cells.[1] This document summarizes the available data on this compound and its more potent, hybridized derivatives, StN-4 and StN-8, detailing their mechanism of action, effects on cellular processes, and the experimental approaches used in their evaluation.

Core Compounds and Mechanism of Action

This compound is a synthetic 4-oxystilbene compound that functions as an antagonist for both α7 and α9 nAChRs.[1] Building upon the structure of this compound, two novel hybrid compounds, StN-4 and StN-8, were developed. These compounds are more potent than the parent molecule in reducing the viability of glioblastoma cells.[1]

The anti-tumoral effects of these compounds are attributed to a dual mechanism of action. The primary mechanism involves the antagonism of α7 and α9-containing nAChRs, which are involved in promoting glioblastoma cell growth and survival. Additionally, evidence suggests the involvement of other non-nicotinic mechanisms contributing to their cytotoxic effects.[1]

Effects on Glioblastoma Cell Lines

Preclinical studies, primarily utilizing the human glioblastoma cell line U87MG, have demonstrated the significant anti-cancer effects of this compound's derivatives, StN-4 and StN-8.

Quantitative Data Summary

| Parameter | StN-4 Effect | StN-8 Effect | Treatment Duration |

| Cell Proliferation | Decreased | Decreased | 72 hours |

| Phosphorylated Akt (pAKT) Levels | Decreased | Decreased | 72 hours |

| Oxidative Phosphorylation ATP Levels | Decreased | Decreased | 72 hours |

| Mitochondrial & Cytoplasmic ATP Production | Decreased | Decreased | 1 hour |

| Cell Cycle Progression | Accumulation in G1/G0 phase | Not significant | 72 hours |

| Apoptosis | Increased | Not significant | 72 hours |

| Intracellular Ca2+ Levels | No alteration | No alteration | Acute application |

Table 1: Summary of the effects of StN-4 and StN-8 on the U87MG glioblastoma cell line based on available research abstracts.[1]

Signaling Pathways

The proposed mechanism of action for this compound and its derivatives in glioblastoma cells involves the inhibition of pro-survival signaling pathways and the disruption of cellular metabolism. A key pathway implicated is the PI3K/Akt signaling cascade, a critical regulator of cell growth, proliferation, and survival. The observed decrease in phosphorylated Akt (pAKT) levels upon treatment with StN-4 and StN-8 suggests an inhibition of this pathway, leading to downstream effects on cell cycle progression and apoptosis.

Experimental Protocols

Detailed experimental protocols from the primary research are not publicly available. However, based on the described experiments, the following are generalized methodologies likely employed in the study of this compound and its derivatives on glioblastoma cell lines.

Cell Culture

-

Cell Line: U87MG human glioblastoma cells.

-

Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (e.g., MTT Assay)

-

U87MG cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.

-

Cells are then treated with various concentrations of this compound, StN-4, or StN-8 for a defined period (e.g., 72 hours).

-

Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage relative to untreated control cells.

Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)

-

U87MG cells are seeded in multi-well plates and treated with the test compounds for the desired duration.

-

Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).

-

Cells are then resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

-

U87MG cells are treated with the compounds for a specified time.

-

Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Fixed cells are then treated with RNase A and stained with a DNA-intercalating dye such as Propidium Iodide.

-

The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

ATP Level Measurement

-

U87MG cells are treated with the compounds for the indicated times (e.g., 1 hour and 72 hours).

-

Cellular ATP levels are measured using a commercial ATP luminescence-based assay kit according to the manufacturer's instructions.

-

Luminescence is measured using a luminometer, and ATP concentrations are normalized to the total protein content of the cell lysates.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the in vitro effects of a novel compound like this compound on glioblastoma cell lines.

References

Structural Analysis of MG624 and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MG624 is a potent and selective antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel implicated in a variety of physiological and pathological processes. This technical guide provides a comprehensive structural analysis of this compound and its derivatives, detailing their mechanism of action, structure-activity relationships (SAR), and the signaling pathways they modulate. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and includes visualizations of critical biological pathways and experimental workflows to support further research and drug development efforts in this area.

Introduction to this compound

This compound, chemically known as N,N,N-Triethyl-2-[4-(2-phenylethenyl)phenoxy]ethanaminium iodide, is a quaternary ammonium (B1175870) compound featuring a stilbene (B7821643) scaffold. Its primary pharmacological action is the selective antagonism of neuronal α7 nAChRs.[1] This selectivity makes it a valuable tool for studying the physiological roles of the α7 nAChR and a promising lead compound for the development of therapeutics targeting pathologies involving this receptor, such as cancer and neuroinflammatory disorders.

Chemical Structure and Properties

-

IUPAC Name: N,N,N-Triethyl-2-[4-[(1E)-2-phenylethenyl]phenoxy]ethanaminium iodide

-

CAS Number: 77257-42-2[2]

-

Molecular Formula: C₂₂H₃₀NOI[2]

-

Molecular Weight: 451.39 g/mol [2]

-

Structure:

Mechanism of Action

This compound exerts its biological effects primarily through the competitive antagonism of α7 nAChRs. These receptors are homopentameric ligand-gated ion channels that are highly permeable to calcium ions. Upon binding of the endogenous agonist acetylcholine, the channel opens, leading to cation influx and cellular depolarization. This compound binds to the receptor, preventing acetylcholine from binding and thereby inhibiting receptor activation.

Recent studies have also indicated that this compound and its derivatives can exhibit activity at α9-containing nAChRs, suggesting a more complex pharmacological profile than initially understood.[3]

Quantitative Analysis of this compound and Derivatives

The following tables summarize the binding affinities and inhibitory concentrations of this compound and selected derivatives for various nAChR subtypes. Modifications to the stilbene scaffold, the ammonium head, and the ethylene (B1197577) linker have been shown to significantly impact potency and selectivity.[3]

Table 1: Binding Affinity (Ki) of this compound for nAChR Subtypes

| Compound | Receptor Subtype | Ki (nM) | Source |

| This compound | Chick α7 | 106 | [1][4] |

| This compound | Chick α4β2 | 84,000 | [1][4] |

Table 2: Structure-Activity Relationship of this compound Derivatives

| Derivative | Modification | Effect on α7 nAChR Affinity | Effect on α9α10 nAChR Affinity | Source |

| Derivative A | Lengthened alkylene linker | Increased antagonism | Increased antagonism | [3] |

| Derivative B | Rigidified styryl portion (e.g., 5-indolyl) | Higher and more selective affinity | - | [3] |

| Derivative C | (R)-N,N-dimethyl-3-pyrrolidiniumoxy substructure | Subnanomolar affinity, potent and selective antagonist | Profound loss of subsequent ACh function | [3] |

| Derivative D | Cyclohexyldimethylammonium head | No agonist or antagonist effect | Partial agonist at supra-micromolar concentrations |

Signaling Pathway Modulation

This compound has been shown to inhibit angiogenesis, a critical process in tumor growth and metastasis, by modulating the Early Growth Response protein 1 (Egr-1) and Fibroblast Growth Factor 2 (FGF2) signaling pathway.[5] Nicotine (B1678760), a component of tobacco smoke, promotes angiogenesis by activating α7 nAChRs on endothelial cells, leading to the upregulation of Egr-1 and subsequently FGF2. This compound, by antagonizing the α7 nAChR, blocks this signaling cascade.

The α7 nAChR-Egr-1/FGF2 Signaling Pathway

The binding of an agonist like nicotine to the α7 nAChR triggers a downstream signaling cascade that involves the activation of the MAPK/ERK pathway.[6] This leads to the phosphorylation and activation of transcription factors, including Egr-1. Activated Egr-1 then translocates to the nucleus and binds to the promoter region of the FGF2 gene, inducing its transcription and leading to increased FGF2 protein expression and secretion. FGF2, in turn, acts as a potent pro-angiogenic factor.

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize this compound and its derivatives.

Nicotinic Acetylcholine Receptor Binding Assay

This assay determines the affinity of a compound for a specific nAChR subtype.

-

Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for nAChR subtypes.

-

Principle: A competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]epibatidine or [¹²⁵I]α-bungarotoxin) for binding to receptors in a membrane preparation from cells expressing the target nAChR subtype.

-

General Protocol:

-

Membrane Preparation: Homogenize cells or tissues expressing the nAChR subtype of interest in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.

-

Binding Reaction: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound (e.g., this compound).

-

Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a defined period to allow binding to reach equilibrium.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Detection: Quantify the amount of bound radioligand on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) from a concentration-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

In Vivo Angiogenesis Assay (Matrigel Plug Assay)

This assay assesses the pro- or anti-angiogenic potential of a compound in a living organism.

-

Objective: To evaluate the effect of this compound on blood vessel formation in vivo.

-

Principle: Matrigel, a basement membrane extract, is mixed with a pro-angiogenic factor (e.g., FGF2 or VEGF) and the test compound (this compound) and injected subcutaneously into mice. The Matrigel solidifies, and after a period, the plug is excised and analyzed for blood vessel infiltration.

-

General Protocol:

-

Preparation: Thaw Matrigel on ice. Mix with a pro-angiogenic factor and the test compound (or vehicle control).

-

Injection: Inject the Matrigel mixture subcutaneously into the flank of mice.

-

Incubation: Allow the Matrigel plug to solidify and for blood vessels to infiltrate over a period of 7-21 days.

-

Excision: Euthanize the mice and carefully excise the Matrigel plugs.

-

Analysis:

-

Hemoglobin Content: Homogenize the plug and measure the hemoglobin content using a colorimetric assay (e.g., Drabkin's reagent) as an indicator of blood vessel density.

-

Immunohistochemistry: Fix, embed, and section the plugs. Stain with endothelial cell markers (e.g., CD31) to visualize and quantify blood vessels.

-

-

Cytotoxicity Assay (MTT Assay)

This assay measures the effect of a compound on cell viability.

-

Objective: To determine the cytotoxic effects of this compound on cancer cells (e.g., glioblastoma).

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce MTT to formazan (B1609692), which has a purple color. The intensity of the color is proportional to the number of viable cells.

-

General Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the test compound (this compound) for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

-

Conclusion

This compound is a valuable pharmacological tool and a promising scaffold for the development of novel therapeutics. Its well-defined structure and selective antagonism of α7 nAChRs provide a solid foundation for further investigation. The structure-activity relationships of its derivatives highlight the potential for fine-tuning its pharmacological profile to achieve desired therapeutic effects. The experimental protocols and signaling pathway information provided in this guide are intended to facilitate future research into the therapeutic applications of this compound and its analogues in areas such as oncology and neurobiology.

References

- 1. An in vitro assay to investigate venom neurotoxin activity on muscle-type nicotinic acetylcholine receptor activation and for the discovery of toxin-inhibitory molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, pharmacological evaluation, and structure-activity relationship and quantitative structure-activity relationship studies on novel derivatives of 2,4-diamino-6,7-dimethoxyquinazoline alpha1-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Subnanomolar Affinity and Selective Antagonism at α7 Nicotinic Receptor by Combined Modifications of 2-Triethylammonium Ethyl Ether of 4-Stilbenol (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, an α7-nAChR antagonist, inhibits angiogenesis via the Egr-1/FGF2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Autophagy activates EGR1 via MAPK/ERK to induce FGF2 in renal tubular cells for fibroblast activation and fibrosis during maladaptive kidney repair - PMC [pmc.ncbi.nlm.nih.gov]